Ethyl 4-[({2-[2-(acetylamino)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate
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Overview
Description
Ethyl 4-[({2-[2-(acetylamino)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an acetylamino group, and a benzoate ester, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({2-[2-(acetylamino)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the acetylamino group, and the esterification of the benzoate. Common reagents used in these reactions include ethyl chloroformate, piperidine, and acetyl chloride. The reaction conditions often involve refluxing in solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The process may also include purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({2-[2-(acetylamino)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 4-[({2-[2-(acetylamino)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Ethyl 4-[({2-[2-(acetylamino)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate: Similar structure but with a thiophene ring instead of a piperidine ring.
4-(2-Acetylamino-1-(tert-butyldimethylsilyloxy)ethyl)phenol: Contains a phenol group and a tert-butyldimethylsilyl ether instead of a benzoate ester.
Uniqueness
Ethyl 4-[({2-[2-(acetylamino)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate is unique due to its combination of a piperidine ring, an acetylamino group, and a benzoate ester. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C19H27N3O3S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(2-acetamidoethyl)piperidine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C19H27N3O3S/c1-3-25-18(24)15-7-9-16(10-8-15)21-19(26)22-13-5-4-6-17(22)11-12-20-14(2)23/h7-10,17H,3-6,11-13H2,1-2H3,(H,20,23)(H,21,26) |
InChI Key |
OKEISLHZXPEYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCCCC2CCNC(=O)C |
Origin of Product |
United States |
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